molecular formula C6H9ClN2O3S2 B13215422 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B13215422
M. Wt: 256.7 g/mol
InChI Key: CJPBMLVWSMRICS-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a sulfonyl chloride moiety on the ethane side chain. The thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, conferring unique electronic and steric properties.

Properties

Molecular Formula

C6H9ClN2O3S2

Molecular Weight

256.7 g/mol

IUPAC Name

2-(5-ethyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O3S2/c1-2-5-8-9(6(10)13-5)3-4-14(7,11)12/h2-4H2,1H3

InChI Key

CJPBMLVWSMRICS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)S1)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Conversion of Primary Amides to 5-Amino-1,2,4-Thiadiazoles

  • Another route involves heating primary amides with potassium thiocyanate in alcoholic solvents such as methanol or ethanol to afford 5-amino-1,2,4-thiadiazole intermediates.

  • This approach is useful for preparing intermediates that can be further functionalized to the target compound.

Installation of the Ethan-1-sulfonyl Chloride Group

  • The ethanesulfonyl chloride moiety is generally introduced by chlorosulfonation of the ethane side chain or by reaction of ethanesulfonyl precursors with chlorinating agents.

  • Sulfonyl chlorides are commonly prepared by treating sulfonic acids or sulfonate esters with reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3).

  • For example, acid hydrazides can be cyclized with carboxylic acids in the presence of phosphorus oxychloride to yield heterocyclic rings bearing sulfonyl chloride functionalities.

  • Alternatively, alcohol precursors can be converted to sulfonyl chlorides by reaction with chlorinating agents such as triphenylphosphine and carbon tetrachloride under controlled heating conditions.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Preparation of amidoxime or amidine precursor From appropriate nitriles or esters with hydroxylamine or hydrazine hydrate Amidoxime or amidine intermediate
2 Cyclization with potassium thiocyanate (KSCN) Heating in methanol or ethanol 5-amino-1,3,4-thiadiazole derivative
3 Alkylation or substitution Reaction with ethyl halides or haloketones in presence of base 5-ethyl-1,3,4-thiadiazole derivative
4 Oxidation or keto introduction Controlled oxidation or use of keto-substituted precursors 2-oxo-2,3-dihydro-1,3,4-thiadiazole derivative
5 Sulfonyl chloride installation Chlorosulfonation or reaction with SOCl2 or POCl3 Ethan-1-sulfonyl chloride substituted thiadiazole

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Cyclization of amidoximes with KSCN Amidoxime derivatives KSCN, solvent (MeOH, EtOH) Heating Good yields, stereospecific Requires preparation of amidoximes
Conversion of primary amides Primary amides KSCN, MeOH or EtOH Heating Simple, direct Limited substrate scope
Haloketone + thiourea Haloketones Thiourea, base (K2CO3), DMF or EtOH Room temp to reflux Access to aminothiazoles Multi-step to thiadiazoles
Chlorosulfonation Sulfonic acid or alcohol precursors SOCl2, POCl3, or PCl5 Controlled heating Direct sulfonyl chloride formation Corrosive reagents, safety concerns

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Target Compound : The sulfonyl chloride group introduces strong electron-withdrawing effects, increasing electrophilicity at the sulfur center. The ethyl group at position 5 enhances lipophilicity compared to smaller alkyl groups.
  • Analogs from Evidence: Compound 5g: Features a 1,2-phenylenemethylenedithio bridge and imino group. The dithio bridge enhances rigidity and may facilitate coordination with metals . Compound 4i: Contains a 1,3-phenylenemethylenedithio bridge and acetylamino group, which reduces reactivity compared to sulfonyl chloride due to the electron-donating acetyl group . Compound 5h: Includes a 1,4-phenylenemethylenedithio bridge, leading to extended conjugation and higher thermal stability (decomposition at 340°C) .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not Reported Sulfonyl chloride, ethyl
5g 222–224 74 Imino, dithio bridge
4i 223–225 54.1 Acetylamino, dithio bridge
5h 340 (decomp.) 60 Imino, dithio bridge
4b 199–201 9.3 Acetylimino, dithio bridge

Key Observations :

  • Sulfonyl chloride derivatives (target) are expected to exhibit lower melting points than dithio-bridged analogs due to reduced crystallinity from the flexible ethane chain.
  • Higher yields (e.g., 74% for 5g) are associated with hydrolysis reactions, whereas macrocyclization (e.g., 4b at 9.3%) is less efficient .

Analytical Data Comparison

Compound Elemental Analysis (S Content) Spectral Data (IR, NMR)
Target Not Reported
4i Calcd: 23.12%; Found: 22.85% δH (CDCl₃): 7.31–7.25 (C₆H₄), 5.77 (s, NCH₂)
5g Not Reported υmax (KBr): 3100, 1620, 1520 cm⁻¹

Insights :

  • The target’s sulfonyl chloride would increase sulfur content compared to dithio-bridged analogs (e.g., 4i).
  • IR spectra of analogs show characteristic imino (1620 cm⁻¹) and aromatic (3100 cm⁻¹) stretches, whereas the target would exhibit S=O stretches near 1370–1170 cm⁻¹ .

Biological Activity

The compound 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound possesses a thiadiazole ring that contributes to its biological activity. The general structure can be represented as follows:

CxHyClNzOaSb\text{C}_x\text{H}_y\text{ClN}_z\text{O}_a\text{S}_b

where xx, yy, zz, aa, and bb represent the respective counts of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in the molecule.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride demonstrate effectiveness against various bacterial strains:

Compound Target Organism Inhibition Rate (%) Concentration (μg/mL)
51mXanthomonas oryzae pv. oryzae56100
51mXanthomonas oryzae pv. oryzicola30100

This data suggests that the compound may serve as a potential antimicrobial agent against specific plant pathogens .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. A series of related compounds were tested against various cancer cell lines, showing promising results:

Compound Cell Line IC50 (μM) Comparison
74aMDA-MB-231 (Breast Cancer)3.3Better than cisplatin
74bHEK293T34.71Better than cisplatin

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

Other Biological Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been noted for their anticonvulsant and antitubercular activities. For example:

  • Compounds have shown moderate activity against Mycobacterium smegmatis with MIC values lower than standard treatments like Isoniazid .

Case Studies

Several studies highlight the biological activities of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that many compounds exhibited good to moderate antibacterial activity .
  • Anticancer Potential : Another investigation focused on the synthesis and evaluation of novel thiadiazole derivatives against cancer cell lines. The results demonstrated significant cytotoxic effects on several cancer types .

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